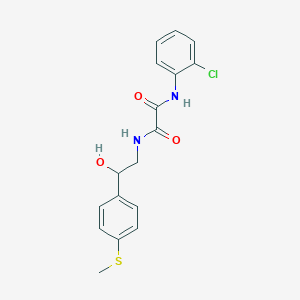

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- N2-substituent: A 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group, combining a hydroxyl group (enhancing solubility) and a methylthio moiety (increasing lipophilicity).

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-24-12-8-6-11(7-9-12)15(21)10-19-16(22)17(23)20-14-5-3-2-4-13(14)18/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPZKLFLNDUDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chlorophenyl group contrasts with methoxy (-OCH3) or pyridyl groups in analogs like S336 and S5454. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins compared to methoxy’s electron-donating effects .

Hydrophilic-Lipophilic Balance :

- The hydroxyl group in the target compound improves aqueous solubility relative to purely lipophilic analogs (e.g., compound 20 with -OCH3). However, the methylthio (-SMe) group increases lipophilicity, which may enhance membrane permeability but also oxidation risks (e.g., to sulfoxide/sulfone) .

Metabolic and Safety Profiles: Oxalamides like S336 and S5456 exhibit NOELs (No Observed Effect Levels) of 100 mg/kg bw/day in rats, with high safety margins (>33 million) due to rapid metabolism . The target compound’s -SMe group may introduce unique metabolic pathways (e.g., CYP-mediated oxidation), necessitating specific toxicological evaluation.

Yield Comparison :

- Analogs in show yields ranging from 23% (compound 22) to 83% (compound 21), influenced by steric hindrance and solubility. The target compound’s hydroxyl and -SMe groups may reduce yield compared to simpler analogs.

Biological Activity

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class. This compound has gained attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. The compound's structure includes a chlorophenyl group, a hydroxyethyl moiety, and a methylthio-substituted phenyl group, which may influence its interaction with biological targets.

- Molecular Formula : C₁₄H₁₉ClN₂O₃S

- Molecular Weight : Approximately 412.5 g/mol

- Structure : The compound features an oxalamide backbone, which is known for its reactivity in organic synthesis and potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to:

- Competitive Inhibition : The compound may inhibit enzyme activity by competing with substrate binding.

- Allosteric Modulation : It could alter enzyme function through binding at sites distinct from the active site.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A study on oxalamide derivatives showed promising results against various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxalamides have been explored, showing effectiveness against several bacterial strains:

- Testing Method : The well-diffusion method was employed to assess the antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain oxalamides displayed significant inhibition zones, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

The enzyme inhibition potential of this compound has been investigated:

- Example : Studies have shown that related compounds can inhibit alkaline phosphatase and other enzymes, which may be relevant in treating diseases associated with enzyme dysregulation .

Research Findings

A summary of key findings regarding the biological activities of this compound is presented in Table 1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.